molecular formula C18H26N2O6 B12112829 Methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate

Methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate

Cat. No.: B12112829
M. Wt: 366.4 g/mol
InChI Key: ARUNVSBGKCAFKZ-UHFFFAOYSA-N
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Description

Z-LEU-SER-OME: is a synthetic peptide compound composed of three amino acids: leucine, serine, and methionine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-LEU-SER-OME typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the first amino acid to the resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids.

Industrial Production Methods: In an industrial setting, the production of Z-LEU-SER-OME can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and yield. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: Z-LEU-SER-OME can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The methionine residue can be reduced to form a sulfide group.

    Substitution: The leucine residue can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles, such as amines or thiols.

Major Products:

    Oxidation: Formation of hydroxylated serine.

    Reduction: Formation of sulfide methionine.

    Substitution: Formation of substituted leucine derivatives.

Scientific Research Applications

Chemistry: Z-LEU-SER-OME is used as a model compound in peptide synthesis research. It helps in understanding the mechanisms of peptide bond formation and the development of new synthetic methods.

Biology: In biological research, Z-LEU-SER-OME is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a substrate for various proteases, helping to elucidate their specificity and activity.

Medicine: Z-LEU-SER-OME has potential applications in drug development. It can be used as a lead compound for designing peptide-based therapeutics targeting specific enzymes or receptors.

Industry: In the industrial sector, Z-LEU-SER-OME is used in the production of peptide-based materials. These materials have applications in nanotechnology, drug delivery, and biomaterials.

Mechanism of Action

The mechanism of action of Z-LEU-SER-OME involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide binds to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    Z-LEU-ALA-OME: A similar peptide with alanine instead of serine.

    Z-LEU-GLY-OME: A similar peptide with glycine instead of serine.

    Z-LEU-THR-OME: A similar peptide with threonine instead of serine.

Uniqueness: Z-LEU-SER-OME is unique due to the presence of serine, which can undergo various chemical modifications. This makes it a versatile compound for studying different biochemical processes and developing new synthetic methods.

Properties

IUPAC Name

methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-12(2)9-14(16(22)19-15(10-21)17(23)25-3)20-18(24)26-11-13-7-5-4-6-8-13/h4-8,12,14-15,21H,9-11H2,1-3H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUNVSBGKCAFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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